Cas no 128709-25-1 (methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate)

methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- 128709-25-1
- 3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester
- EN300-1697724
-
- インチ: 1S/C9H15NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h6H,5H2,1-4H3
- InChIKey: HNQQGBGGDREVTM-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OC)CC(C(C)(C)C)=N1
計算された属性
- せいみつぶんしりょう: 185.10519334g/mol
- どういたいしつりょう: 185.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1697724-0.05g |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
128709-25-1 | 95% | 0.05g |
$162.0 | 2023-09-20 | |
Enamine | EN300-1697724-1.0g |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
128709-25-1 | 95% | 1g |
$699.0 | 2023-06-04 | |
Enamine | EN300-1697724-10g |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
128709-25-1 | 95% | 10g |
$3007.0 | 2023-09-20 | |
1PlusChem | 1P02873R-500mg |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
128709-25-1 | 95% | 500mg |
$737.00 | 2023-12-25 | |
Aaron | AR0287C3-250mg |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
128709-25-1 | 95% | 250mg |
$503.00 | 2025-02-15 | |
Aaron | AR0287C3-500mg |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
128709-25-1 | 95% | 500mg |
$776.00 | 2025-02-15 | |
Enamine | EN300-1697724-0.5g |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
128709-25-1 | 95% | 0.5g |
$546.0 | 2023-09-20 | |
Enamine | EN300-1697724-10.0g |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
128709-25-1 | 95% | 10g |
$3007.0 | 2023-06-04 | |
Enamine | EN300-1697724-0.1g |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
128709-25-1 | 95% | 0.1g |
$241.0 | 2023-09-20 | |
1PlusChem | 1P02873R-2.5g |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
128709-25-1 | 95% | 2.5g |
$1756.00 | 2023-12-25 |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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3. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylateに関する追加情報
Introduction to Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS No. 128709-25-1)
Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS No. 128709-25-1) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the oxazole class, which is known for its diverse biological activities and applications in drug development. The presence of a tert-butyl group and a carboxylate moiety in its structure contributes to its unique chemical properties and potential therapeutic benefits.
The molecular structure of Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate is characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. This structural feature is crucial for its interaction with biological targets, making it a promising candidate for further investigation in medicinal chemistry. The compound’s stability and reactivity are influenced by the electron-donating nature of the tert-butyl group, which enhances its suitability for various synthetic applications.
In recent years, there has been a growing interest in oxazole derivatives due to their potential as pharmacological agents. Studies have demonstrated that oxazoles can exhibit antimicrobial, anti-inflammatory, and antioxidant properties. The specific modification of Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate with a carboxylate group at the 5-position introduces additional functionality that can be exploited for drug design. This modification enhances the compound’s solubility and bioavailability, making it more suitable for therapeutic applications.
The synthesis of Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tert-butyl group typically involves an alkylation reaction, while the formation of the oxazole ring is achieved through cyclization processes. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity. These methods align with current trends in synthetic chemistry aimed at producing complex molecules with high efficiency.
The pharmacological potential of Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate has been explored in several preclinical studies. Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the carboxylate group allows for interactions with anionic species, which could be exploited for targeted drug delivery systems. These findings suggest that Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate could serve as a lead compound for the development of novel therapeutic agents.
In addition to its pharmacological applications, Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate has shown promise in material science research. Its unique structural features make it a valuable building block for designing functional materials with specific properties. For instance, the oxazole ring can be incorporated into polymers to enhance thermal stability and mechanical strength. Such applications highlight the versatility of this compound beyond traditional pharmaceutical uses.
The latest advancements in computational chemistry have further enhanced the understanding of Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These simulations have helped researchers optimize the compound’s structure for improved efficacy and reduced side effects. The integration of computational methods with experimental approaches has become a cornerstone of modern drug discovery processes.
The industrial production of Methyl 3-tert-butyl-4,5-dihydro-1,2-oxtaxole -carboxytlate (CAS No. 128709 -25 - 1)
The future prospects of Methyl 3 - tert - butyI - 4 , 5 - dihydro - l , 2 - oxaz01e - 5 - carboxytlate (CAS No . 128709 -25 - I ) are promising,with ongoing research expected to uncover new applications and therapeutic benefits。Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical reality。The continued exploration of this compound’s potential will likely contribute significantly to advancements in medicinal chemistry and material science。
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